molecular formula C19H18N2O3S B4615787 ethyl N-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}glycinate

ethyl N-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}glycinate

Cat. No. B4615787
M. Wt: 354.4 g/mol
InChI Key: IKAYBBFJVYSEOV-UHFFFAOYSA-N
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Description

The study of organic compounds like ethyl N-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}glycinate involves exploring their synthesis, molecular structure, and various properties. These compounds are of interest for their potential applications in materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar compounds often involves phase-transfer catalysis, as seen in the preparation of ethyl N-(diphenylmethylene)glycinate through monoalkylations, dialkylations, and Michael additions under specific catalysis conditions (López et al., 1996). This method could potentially be applied to the synthesis of the target compound by adjusting the reactants and conditions.

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a compound. Techniques such as X-ray crystallography or NMR spectroscopy are commonly used. For instance, the structure of related compounds has been reported, providing insights into potential binding interactions and conformational preferences (Karolak‐Wojciechowska et al., 2000).

Chemical Reactions and Properties

Compounds like ethyl N-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}glycinate can undergo various chemical reactions, including cyclizations and condensations, to form heterocyclic compounds or to introduce functional groups that modify their chemical properties (Syrota et al., 2019).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystalline form are crucial for handling and application of the compound. These properties depend on the molecular structure and can be predicted or measured through various analytical techniques.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with various reagents, are essential for understanding how the compound can be used or modified in further reactions. The interaction with proton donors, for example, has been studied for related compounds, shedding light on their basicity and hydrogen bonding capabilities (Ruysen & Zeegers-Huyskens, 1986).

Scientific Research Applications

Materials Science and Nanotechnology

Fabrication of Highly Conductive and Transparent Thin Films : A study by Jo et al. (2010) described the use of oligothiophene-terminated poly(ethylene glycol) as a non-ionic and amphiphilic surfactant for fabricating high-quality single-walled carbon nanotube (SWCNT) films. These films, which could be used as transparent electrodes in flexible optoelectronic devices, demonstrated significant conductivity and transparency, showcasing the potential of similar compounds in materials science applications (Jo et al., 2010).

Organic Synthesis and Catalysis

New Chromium(III) Complexes as Catalysts : The study by Enders et al. (2001) explored chromium(III) complexes with cyclopentadienyl ligands functionalized by quinoline, demonstrating their role as highly active, temperature-stable catalysts for the polymerization of ethylene. This research highlights the importance of quinoline derivatives in developing new catalysts for industrial applications (Enders et al., 2001).

Synthesis of Pyrroles via Ethyl N-(3-Oxo-1-alkenyl)glycinates : Hombrecher and Horter (1990) reported on the formation of pyrroles through the reaction of ethyl glycinate hydrochloride with 1,3-dicarbonyl compounds, followed by a base-catalyzed intramolecular Knoevenagel condensation. This method presents a novel pathway for synthesizing pyrroles, showcasing the utility of ethyl glycinate derivatives in organic synthesis (Hombrecher & Horter, 1990).

Biochemistry and Molecular Biology

New Calcium Indicators and Buffers : Tsien (1980) introduced a new family of high-affinity buffers and optical indicators for Ca2+ based on BAPTA, which shows high selectivity against magnesium and protons. This research is pivotal in the development of biochemical tools for studying calcium signaling in biological systems, highlighting the relevance of similar compounds in biochemistry (Tsien, 1980).

properties

IUPAC Name

ethyl 2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-3-24-18(22)11-20-19(23)14-10-16(17-9-8-12(2)25-17)21-15-7-5-4-6-13(14)15/h4-10H,3,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAYBBFJVYSEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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